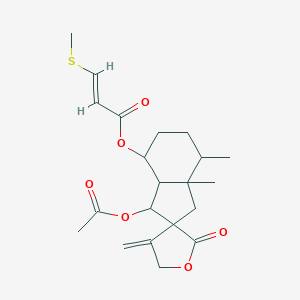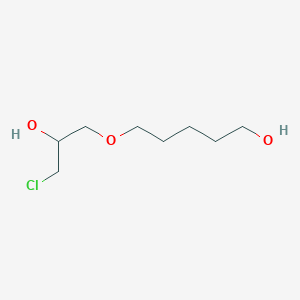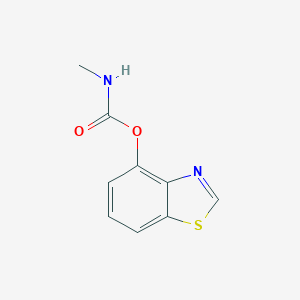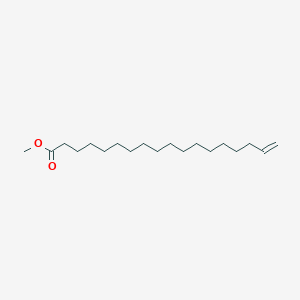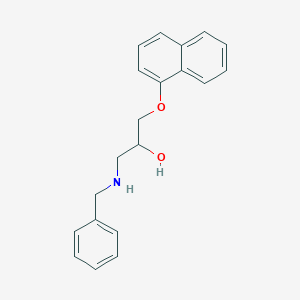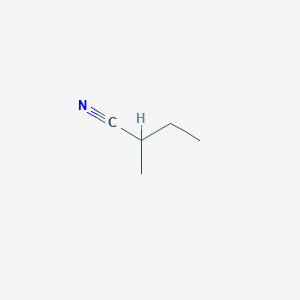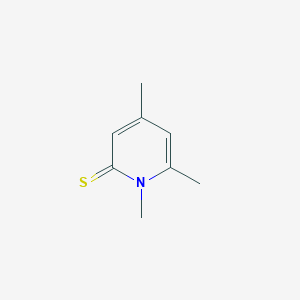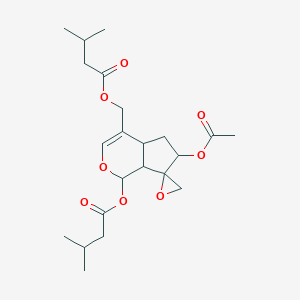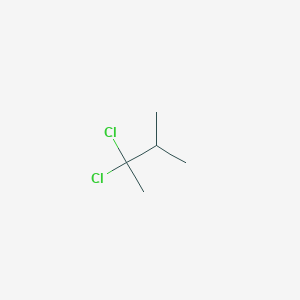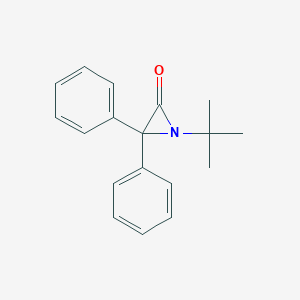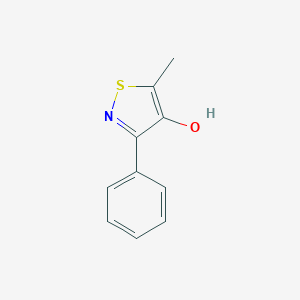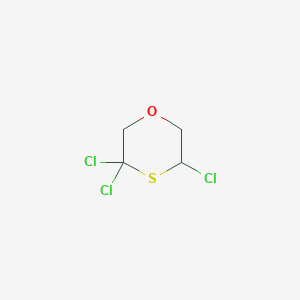
1-Adamantaneacetonitrile
Vue d'ensemble
Description
1-Adamantaneacetonitrile, a derivative of adamantane, is a compound that has been studied for its interactions with various chemical species and its reactivity under different conditions. The adamantane moiety is known for its stability and unique structure, which influences the properties and reactivity of its derivatives .
Synthesis Analysis
The synthesis of 1-adamantaneacetonitrile derivatives has been explored through various reactions. For instance, 1-adamantaneacetonitrile can be synthesized from 1-adamantanecarbonyl chloride through electrochemical reduction. This process involves a one-electron reduction to an acyl radical, which then accepts a hydrogen atom from the solvent to afford the aldehyde . Additionally, 1-adamantaneacetonitrile reacts with alcohols and hydrogen chloride to give hydrochlorides of imino esters of 1-adamantanecarboxylic acid, which are more stable than their aliphatic counterparts .
Molecular Structure Analysis
The molecular structure of 1-adamantaneacetonitrile and its derivatives influences their reactivity and interactions. For example, the presence of electron-acceptor substituents in the adamantane nucleus affects the yield of aldehydes synthesized through the Stephen reaction . The structural effects also extend to the thermochemical properties of the compounds, as seen in the study of enthalpies of combustion, vapor pressures, and enthalpies of sublimation .
Chemical Reactions Analysis
1-Adamantaneacetonitrile derivatives undergo various chemical reactions. The electrochemical reduction of 1-adamantanecarbonyl chloride in acetonitrile yields 1-adamantanecarboxaldehyde with high efficiency . In basic media, adamantan-2-one reacts with acetonitrile to give 2-adamantylideneacetonitrile, with dehydration favored by the elimination of steric strain . Moreover, the reactivity of 1-adamantaneacetonitrile with alcohols and hydrogen chloride has been studied, leading to the formation of stable imino esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-adamantaneacetonitrile derivatives are influenced by their molecular structure. The interaction of acetonitrile and adamantane-carbonitrile with hydroxy groups of zeolites has been used as an IR spectroscopic probe to discriminate between external and internal surfaces of medium pore zeolites . The electrochemical properties of 1-adamantaneacetonitrile derivatives have been characterized by cyclic voltammetry, demonstrating their reactivity in reduction reactions . The thermochemical properties, such as enthalpies of combustion and vapor pressures, have been measured to understand the energetic aspects of these compounds .
Applications De Recherche Scientifique
1. Drug Delivery Systems and Surface Recognition
- Application Summary: Adamantane derivatives are used in the design and synthesis of new drug delivery systems and in surface recognition studies . The concept of adamantane as an anchor in the lipid bilayer of liposomes has promising applications in the field of targeted drug delivery and surface recognition .
- Methods of Application: The adamantane moiety is introduced into structures of already active drugs to increase their lipophilicity and improve their pharmacological properties .
- Results or Outcomes: The results encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .
2. Synthesis of Unsaturated Adamantane Derivatives
- Application Summary: Unsaturated adamantane derivatives are important in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Methods of Application: The synthesis of unsaturated adamantane derivatives involves various methods including the opening of strained intra-framework bonds under the impact of various-type reagents .
- Results or Outcomes: The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
3. Quantum-Chemical Calculations
- Application Summary: Quantum-chemical calculations are used for investigating the electronic structure of adamantane derivatives and for elucidating the mechanisms for their chemical and catalytic transformations .
- Methods of Application: Quantum-chemical calculations are performed using various computational chemistry software. These calculations provide insights into the electronic structure of adamantane derivatives .
- Results or Outcomes: The results of these calculations can help in understanding the mechanisms of chemical and catalytic transformations of adamantane derivatives .
4. Synthesis of Diamond-Like Bulky Polymers
- Application Summary: Unsaturated adamantane derivatives are used in the synthesis of diamond-like bulky polymers, also known as diamondoids .
- Methods of Application: The synthesis involves the polymerization of unsaturated adamantane derivatives .
- Results or Outcomes: The resulting diamondoids have potential applications in creating new materials based on natural and synthetic nanodiamonds .
5. Organic Synthesis Applications of 1,3-DHA
- Application Summary: 1,3-DHA (1,3-dehydroadamantane) is extensively researched for its organic synthesis applications . The opening of strained intra-framework bonds under the impact of various-type reagents directly produces 1,3-disubstituted adamantane derivatives in essentially quantitative yield .
- Methods of Application: The synthesis involves the opening of strained intra-framework bonds under the impact of various-type reagents .
Safety And Hazards
Orientations Futures
The synthesis of unsaturated adamantane derivatives, including 1-Adamantaneacetonitrile, is a promising line of research in adamantane chemistry . These compounds offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Propriétés
IUPAC Name |
2-(1-adamantyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11H,1,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQVPXCZIRQITG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50167435 | |
| Record name | Tricyclo(3.3.1.13,7)decane-1-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantaneacetonitrile | |
CAS RN |
16269-13-9 | |
| Record name | Tricyclo(3.3.1.13,7)decane-1-acetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016269139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo(3.3.1.13,7)decane-1-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50167435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)
